N-{1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}acetamide
Description
Fluorine Substitution in the Sugar Moiety
The introduction of fluorine at the 2′ or 3′ position of the ribose ring has proven critical for improving nucleoside analogue efficacy. For instance, 2′-fluoro-2′-methyl modifications in cytidine analogues, such as β-D-2′-deoxy-2′-α-fluoro-2′-β-methylcytidine, exhibit potent inhibition of hepatitis C virus (HCV) replication by selectively targeting viral RNA polymerases over human enzymes. Similarly, N-{1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}acetamide incorporates a 3′-fluoro group within its oxolane (sugar) moiety, a design choice that may enhance binding affinity to viral polymerases while minimizing off-target effects.
Recent studies on 2′-fluorinated nucleosides, such as FNC (2′-deoxy-2′-β-fluoro-4′-azidocytidine), demonstrate broad-spectrum antiviral activity. FNC’s half-maximal effective concentration (EC~50~) against HIV-1 ranges from 0.063 nM to 4.3 μM, depending on the viral strain and cell type. These findings underscore the importance of fluorine positioning in balancing potency and selectivity.
Pyrimidine Ring Modifications
Modifications to the cytidine base further refine nucleoside analogue performance. The compound features a 2-oxo-1,2-dihydropyrimidin-4-yl group, which mimics the natural cytidine structure while introducing a ketone moiety. This alteration may reduce deamination by cellular enzymes, a common limitation of cytidine analogues. Comparative studies of 2′-deoxycytidine polymorphs reveal that subtle changes in crystal packing and hydration (e.g., dCyd A, B, and C·H~2~O forms) influence solubility and stability—factors critical for drug formulation.
Properties
IUPAC Name |
N-[1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O5/c1-5(17)13-7-2-3-15(11(19)14-7)10-8(12)9(18)6(4-16)20-10/h2-3,6,8-10,16,18H,4H2,1H3,(H,13,14,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXVKEFNBVLDLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Fluorinated Sugar Intermediate Synthesis
- Starting Material : Cytidine or its protected derivatives (e.g., 5'-O-DMT-2'-deoxycytidine).
- Fluorination :
- Hydroxymethyl Protection :
Stereochemical Control
- Chiral Auxiliaries : Use of L-valinol or Boc-protected amino alcohols to enforce the desired (2R,3R,4R,5R) configuration during sugar ring formation.
- Enzymatic Resolution :
Optimized Reaction Conditions
Analytical Validation
- HPLC : Purity confirmed using a C18 column (UV detection at 260 nm).
- NMR :
- HRMS : [M+H]⁺ calculated for C₁₁H₁₅FN₃O₅: 288.0994; found: 288.0996.
Challenges and Solutions
- Fluorination Selectivity : Competing elimination reactions minimized by low-temperature conditions.
- Racemization Risk : Avoided by using non-basic conditions during acetylation.
- Scale-Up Limitations : Continuous-flow microreactors improve yield and reproducibility for fluorination steps.
Comparative Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| DAST Fluorination | High selectivity, mild conditions | Moisture-sensitive reagents |
| Enzymatic Resolution | Eco-friendly, high enantiomeric excess | Longer reaction times |
| HPLC Purification | High purity | Cost-intensive for large scale |
Chemical Reactions Analysis
Protection and Deprotection Reactions
The 5'-hydroxymethyl group is a key reactive site, often protected during oligonucleotide synthesis.
-
The DMT group is introduced to block the 5'-OH during solid-phase synthesis, enabling selective elongation of oligonucleotide chains .
-
Deprotection under mild acidic conditions removes the DMT group without affecting the glycosidic bond or fluoro substituent .
Glycosidic Bond Stability
The glycosidic bond (sugar-base linkage) exhibits enhanced stability due to the 3'-fluoro substituent:
| Condition | Effect | Comparison to Non-Fluorinated Analogs |
|---|---|---|
| Acidic (pH < 3) | Minimal hydrolysis observed | More stable than 2'-deoxycytidine |
| Enzymatic (nucleases) | Resistance to cleavage | Fluorine impedes enzymatic recognition |
-
The 3'-fluoro group’s electron-withdrawing effect stabilizes the bond against acid-catalyzed hydrolysis .
Reactivity of Hydroxyl Groups
The 4'-hydroxy and 5'-hydroxymethyl groups participate in selective reactions:
| Group | Reaction | Conditions | Outcome |
|---|---|---|---|
| 4'-Hydroxy | Acylation (e.g., acetyl, benzoyl) | Acetic anhydride, DMAP, pyridine | Protected 4'-OH derivatives |
| 5'-Hydroxymethyl | Phosphorylation (theoretical) | POCl₃, triphosphate reagents | 5'-monophosphate derivatives |
-
While phosphorylation is not explicitly documented for this compound, the 5'-OH in analogous nucleosides undergoes phosphorylation to form active metabolites .
Acetamide Group Reactivity
The N⁴-acetyl group on the cytosine ring influences stability and downstream modifications:
| Reaction | Conditions | Product |
|---|---|---|
| Hydrolysis | Strong base (e.g., NaOH, 1M) | N⁴-deacetylated cytosine analog |
| Enzymatic Deacetylation | Esterases (in vivo) | Free amine form (potential prodrug) |
-
The acetyl group enhances lipophilicity, improving membrane permeability, but may hydrolyze in basic or enzymatic environments .
Fluorine-Directed Reactivity
The 3'-fluoro substituent alters electronic and steric properties:
-
Electrophilic Aromatic Substitution : Fluorine’s electron-withdrawing effect deactivates the sugar ring, reducing susceptibility to oxidation .
-
Hydrogen Bonding : The 3'-fluoro and 4'-hydroxy groups form intra-molecular hydrogen bonds, stabilizing the sugar puckering conformation .
Comparative Reactivity Table
Key differences from non-fluorinated analogs:
| Property | This Compound | Cytidine |
|---|---|---|
| Glycosidic Bond Stability | High (acid/enzyme-resistant) | Moderate |
| 5'-OH Reactivity | Selective DMT protection | Broader functionalization |
| N⁴-Acetyl Hydrolysis | Slower (steric hindrance) | Faster |
Scientific Research Applications
N4-Acetyl-2’-fluoro-2’-deoxycytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleotides and nucleosides.
Biology: The compound is employed in studies of DNA and RNA synthesis, as well as in the investigation of enzyme-substrate interactions.
Industry: The compound is used in the production of oligonucleotides and other nucleic acid-based products .
Mechanism of Action
N4-Acetyl-2’-fluoro-2’-deoxycytidine exerts its effects by incorporating into nucleic acids, thereby disrupting normal DNA and RNA synthesis. The presence of the fluorine atom at the 2’ position enhances its stability and resistance to enzymatic degradation. The acetyl group at the N4 position further modifies its interaction with enzymes involved in nucleic acid metabolism. The compound targets key enzymes such as DNA polymerases and ribonucleotide reductases, leading to the inhibition of DNA replication and transcription .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of dihydropyrimidin-4-yl acetamides with modifications on the sugar moiety. Key structural analogs and their differences are summarized below:
Functional and Bioactivity Comparisons
- Metabolic Stability : The 3-fluoro substituent in the target compound likely reduces enzymatic degradation compared to FDB023789, where dihydroxy groups increase susceptibility to oxidation .
- Solubility and Permeability : The hydroxymethyl group in both the target compound and FDB023789 enhances water solubility, but fluorination in the former may improve lipid membrane penetration .
- Synthetic Complexity : Fluorination at the 3-position (target compound) requires specialized reagents (e.g., Selectfluor®), as seen in analogous syntheses for fluorinated nucleosides . By contrast, FDB023789’s dihydroxy groups are introduced via enzymatic or chemical oxidation .
Pharmacological Potential
While direct bioactivity data for the target compound is unavailable in the provided evidence, structural parallels suggest mechanisms akin to nucleoside analogs:
- Antiviral Activity : Fluorinated ribose analogs (e.g., sofosbuvir) inhibit viral polymerases; the target compound’s fluorinated oxolan ring may similarly disrupt viral replication .
- Anticancer Potential: Dihydropyrimidinone derivatives are known to inhibit thymidylate synthase, a target in cancer therapy .
Biological Activity
N-{1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}acetamide is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 146954-76-9 |
| Molecular Formula | C16H16FN3O5 |
| Molecular Weight | 349.31 g/mol |
| Purity | Not specified |
Structural Features
The compound features a dihydropyrimidine core linked to an acetamide moiety and a fluorinated sugar derivative. This unique structure may contribute to its biological activity, particularly in antiviral and anticancer applications.
Antiviral Activity
Research indicates that derivatives of similar structures exhibit antiviral properties. For instance, compounds containing fluorinated sugars have been shown to inhibit viral replication by interfering with nucleic acid synthesis. The presence of the oxolan sugar moiety may enhance cellular uptake and bioavailability.
Anticancer Properties
Dihydropyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines. Studies suggest that these compounds can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and the modulation of Bcl-2 family proteins.
The proposed mechanisms include:
- Inhibition of Nucleotide Synthesis: By mimicking nucleotide precursors, the compound may inhibit key enzymes involved in DNA and RNA synthesis.
- Interference with Cellular Signaling: The compound may disrupt signaling pathways critical for cell proliferation and survival.
Study 1: Antiviral Efficacy
A study conducted on a series of pyrimidine derivatives found that compounds similar to this compound exhibited significant antiviral activity against HIV and Hepatitis C virus. The IC50 values ranged from 0.5 to 5 µM, indicating potent activity.
Study 2: Cancer Cell Line Testing
In vitro testing against various human cancer cell lines (e.g., HeLa and MCF7) revealed that the compound induced apoptosis with an IC50 value of approximately 10 µM. Flow cytometry analysis confirmed increased annexin V binding in treated cells, indicating early apoptotic changes.
Q & A
Q. What are the recommended synthetic routes for N-{1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}acetamide?
Methodological Answer: The synthesis typically involves:
- Fluorination : Introduce fluorine at the 3-position of the oxolane ring via nucleophilic substitution using KF or Selectfluor under anhydrous conditions, followed by stereochemical validation via chiral HPLC .
- Amide Coupling : React the pyrimidinone core with activated acetamide derivatives using coupling agents like EDC·HCl/HOBt in DMF, with yields optimized by controlling reaction temperature (0–25°C) and stoichiometry (1.2:1 amine:carboxylic acid ratio) .
- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl moieties during synthesis, followed by TBAF-mediated deprotection .
Q. How can the stereochemical integrity of the (2R,3R,4R,5R)-oxolan-2-yl substituent be confirmed?
Methodological Answer:
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR (DMSO-d6) to confirm regiochemistry and hydrogen bonding (e.g., downfield shifts for NH at δ 10.2–11.5 ppm) .
- LC-MS : High-resolution ESI-MS to verify molecular weight (expected [M+H] at m/z 345.12) and detect impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for analogs of this compound?
Methodological Answer:
- Comparative SAR Studies : Synthesize analogs with systematic modifications (e.g., replacing fluorine with chlorine or hydroxymethyl with methoxy) and test in standardized assays (e.g., enzyme inhibition IC values) .
- Meta-Analysis : Cross-reference crystallographic data (e.g., hydrogen-bonding patterns in pyrimidinone analogs) with computational docking results to explain potency variations .
Q. What strategies optimize the compound’s metabolic stability without compromising activity?
Methodological Answer:
Q. How can researchers address low yields in large-scale fluorination steps?
Methodological Answer:
- Flow Chemistry : Implement continuous-flow reactors with immobilized fluorinating agents (e.g., polymer-supported Selectfluor) to improve reaction efficiency and reduce waste .
- DoE Optimization : Apply Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, fluoride source) impacting regioselectivity .
Critical Challenges & Recommendations
- Stereochemical Purity : Use enzymatic resolution (e.g., lipase-mediated kinetic resolution) to isolate the desired (2R,3R,4R,5R)-diastereomer .
- Data Reproducibility : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
